molecular formula C12H15N3O3S B2947164 ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate CAS No. 499139-93-4

ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate

Cat. No.: B2947164
CAS No.: 499139-93-4
M. Wt: 281.33
InChI Key: OAYUNGIFOOMSJQ-UHFFFAOYSA-N
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Description

Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate is a chemical compound with the molecular formula C12H15N3O3S. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl carbamate group and a 4-acetamidophenyl group linked by a carbamothioyl moiety.

Scientific Research Applications

Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate typically involves the reaction of ethyl carbamate with 4-acetamidophenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioyl linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate can be compared with other similar compounds, such as:

    Ethyl N-(4-acetamidophenyl)carbamate: This compound lacks the carbamothioyl group, which may result in different chemical and biological properties.

    tert-Butyl (substituted benzamido)phenylcarbamate: These compounds have a tert-butyl group instead of an ethyl group, which can affect their reactivity and biological activity.

The unique structure of this compound, particularly the presence of the carbamothioyl group, distinguishes it from these similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-3-18-12(17)15-11(19)14-10-6-4-9(5-7-10)13-8(2)16/h4-7H,3H2,1-2H3,(H,13,16)(H2,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYUNGIFOOMSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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